Methyl pentafluoromethacrylate synthesis protocol
Methyl pentafluoromethacrylate synthesis protocol
An In-depth Technical Guide to the Synthesis of Methyl 2-(Trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of methyl 2-(trifluoromethyl)acrylate, a valuable monomer in the development of advanced polymers and materials. Due to the prevalence of "methyl pentafluoromethacrylate" in search queries, it is important to clarify that the scientifically accurate and synthetically accessible compound is methyl 2-(trifluoromethyl)acrylate. This document will focus on the established two-step synthesis pathway for this compound.
Introduction
Methyl 2-(trifluoromethyl)acrylate is a fluorinated monomer of significant interest in materials science and drug development. The incorporation of the trifluoromethyl group imparts unique properties to polymers, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. These properties make polymers derived from this monomer suitable for a range of applications, from advanced coatings and specialty plastics to biomedical devices and drug delivery systems.
The synthesis of methyl 2-(trifluoromethyl)acrylate is typically achieved through a two-step process:
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Synthesis of 2-(Trifluoromethyl)acrylic Acid: This intermediate is prepared from a commercially available fluorinated precursor.
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Esterification: The resulting acrylic acid derivative is then esterified with methanol to yield the final methyl ester product.
This guide will provide detailed experimental procedures for both of these critical steps.
Data Presentation
For clarity and ease of comparison, the key quantitative data for the synthesis are summarized in the following tables.
Table 1: Synthesis of 2-(Trifluoromethyl)acrylic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-3,3,3-trifluoropropene | [1] |
| Key Reagents | Dichlorobis(triphenylphosphine) palladium, Water, Triethylamine, Carbon Monoxide | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 75-80 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Pressure | 35 atmospheres (Carbon Monoxide) | [1] |
| Yield | 67% | [1] |
| Boiling Point | 90 °C at 28 mmHg | [1] |
| Melting Point | 52.5-53.0 °C | [1] |
Table 2: Synthesis of Methyl 2-(Trifluoromethyl)acrylate
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethyl)acrylic Acid | General Protocol |
| Key Reagents | Methanol, Sulfuric Acid (catalyst) | General Protocol |
| Reaction Temperature | 60-70 °C (near boiling water bath) | General Protocol |
| Reaction Time | 5 minutes (after reaching temperature) | General Protocol |
| Purification | Distillation | General Protocol |
| Expected Yield | Good to excellent (specific yield dependent on scale and conditions) | General Protocol |
| Boiling Point | Not specified in detail, but lower than the parent acid |
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)acrylic Acid
This protocol is based on a reported procedure for the carbonylation of 2-bromo-3,3,3-trifluoropropene.[1]
Materials:
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2-Bromo-3,3,3-trifluoropropene (139 g, 0.794 mole)
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Dichlorobis(triphenylphosphine) palladium (5.5 g, 7.85 x 10⁻³ mole)
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Water (20 g, 1.11 moles)
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Triethylamine (109 g, 1.08 moles)
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Tetrahydrofuran (THF), anhydrous (500 ml)
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Carbon Monoxide (gas cylinder)
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2N Hydrochloric acid
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Diethyl ether
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Anhydrous sodium sulfate
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One-liter stainless steel autoclave
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Magnetic stirrer
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Heating mantle
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Standard glassware for extraction and distillation
Procedure:
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In a one-liter stainless steel autoclave, combine dichlorobis(triphenylphosphine) palladium (5.5 g), 2-bromo-3,3,3-trifluoropropene (139 g), water (20 g), and triethylamine (109 g) in tetrahydrofuran (500 ml).
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Seal the autoclave and pressurize with carbon monoxide to 35 atmospheres.
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Heat the mixture to 75-80 °C with vigorous stirring.
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Maintain the reaction at this temperature and pressure for 2 hours.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
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Transfer the reaction mixture to a separatory funnel and add 2N hydrochloric acid to acidify the solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by distillation under reduced pressure to yield α-trifluoromethylacrylic acid. The product has a boiling point of 90 °C at 28 mmHg and a melting point of 52.5-53.0 °C.[1]
Synthesis of Methyl 2-(Trifluoromethyl)acrylate (General Protocol)
This is a general laboratory procedure for the esterification of a carboxylic acid. Specific optimization for 2-(trifluoromethyl)acrylic acid may be required to maximize yield.
Materials:
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2-(Trifluoromethyl)acrylic acid (1 equivalent)
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Methanol (excess, e.g., 20 molar equivalents)
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Concentrated Sulfuric Acid (catalytic amount, e.g., 2 drops per 0.1 g of carboxylic acid)
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Small, clean, and dry test tube or round-bottom flask
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Hot plate
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100-mL beaker for water bath
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Standard glassware for distillation
Procedure:
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Prepare a hot-water bath by heating water in a 100-mL beaker on a hot plate to 60-70 °C.
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In a clean, dry test tube or round-bottom flask, combine 2-(trifluoromethyl)acrylic acid (e.g., 0.1 g) with an excess of methanol (e.g., 20 drops).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops) to the mixture. Caution: Concentrated sulfuric acid is highly corrosive.
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Place the reaction vessel in the preheated water bath and heat for approximately 5 minutes.
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After cooling, the crude methyl 2-(trifluoromethyl)acrylate can be isolated. For higher purity, the product should be purified by distillation, carefully collecting the fraction corresponding to the expected boiling point of the ester.
Mandatory Visualization
Logical Relationship of Synthesis Pathway
Caption: Synthetic pathway for Methyl 2-(Trifluoromethyl)acrylate.
Experimental Workflow for 2-(Trifluoromethyl)acrylic Acid Synthesis
Caption: Workflow for 2-(Trifluoromethyl)acrylic Acid synthesis.
